
Cyclosporin A-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclosporin A-d4 is a deuterated form of Cyclosporin A, an immunosuppressant widely used in organ transplantation and autoimmune disorders. The deuterium labeling in this compound enhances its stability and allows for precise quantification in pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-d4 involves the incorporation of deuterium atoms into the Cyclosporin A molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents and solvents. The process typically involves the following steps:
Synthesis of Deuterated Amino Acids: The starting materials are deuterated amino acids, which are synthesized using deuterated reagents.
Peptide Bond Formation: The deuterated amino acids are then coupled to form the cyclic peptide structure of this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Deuterated Amino Acids: Using industrial-grade deuterated reagents.
Automated Peptide Synthesis: Employing automated peptide synthesizers to ensure consistency and efficiency.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclosporin A-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Cyclosporin A-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclosporin A in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Cyclosporin A.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing immunosuppressive therapy.
Industry: Applied in the development of new formulations and delivery systems for Cyclosporin A
Mécanisme D'action
Cyclosporin A-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex inhibits the activity of calcineurin, a phosphatase enzyme, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .
Comparaison Avec Des Composés Similaires
Tacrolimus: Another immunosuppressant that inhibits calcineurin but binds to a different protein, FKBP-12.
Sirolimus: Inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with Cyclosporin A for immunosuppression.
Everolimus: A derivative of Sirolimus with similar mechanisms of action.
Uniqueness of Cyclosporin A-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C62H111N11O12 |
|---|---|
Poids moléculaire |
1206.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D |
Clé InChI |
PMATZTZNYRCHOR-XVPVDVKSSA-N |
SMILES isomérique |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/C([2H])([2H])[2H] |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


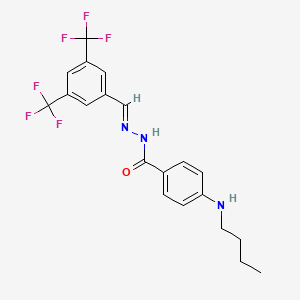
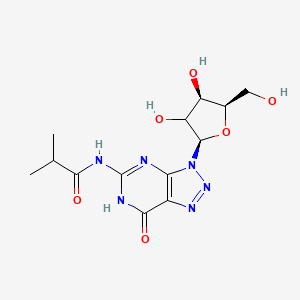
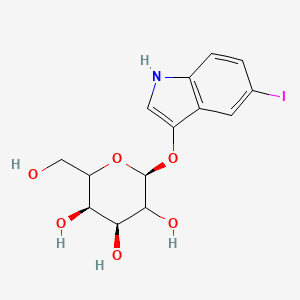

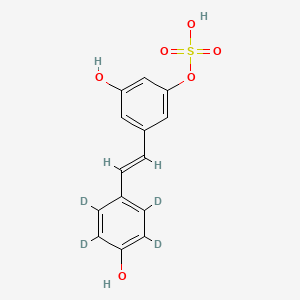



![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
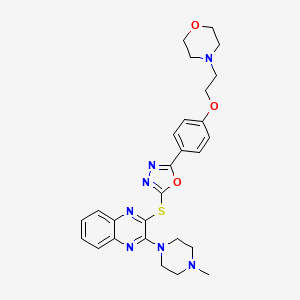

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
